5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Overview

Description

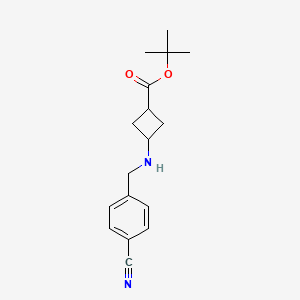

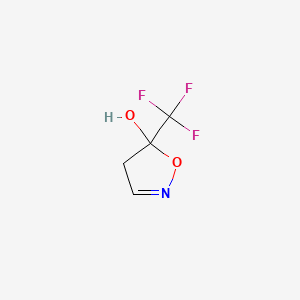

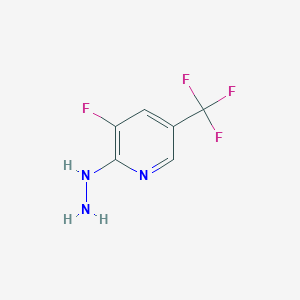

The compound 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. The trifluoromethyl group attached to the isoxazole ring significantly affects the chemical and physical properties of the molecule, making it a valuable building block in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 5-trifluoromethyl-substituted isoxazoles has been achieved through one-pot metal-free [3+2] cycloaddition reactions starting from functionalized halogenoximes and CF3-substituted alkenes. This method allows for the regioselective preparation of 3,5-disubstituted derivatives in good to excellent yields on a multigram scale. Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized by late-stage deoxofluorination of corresponding hydroxymethyl or formyl derivatives, which are prepared via metal-free cycloaddition of halogenoximes and propargylic alcohol .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol, quantum mechanical calculations and spectroscopic investigations on related compounds can provide insights into the structural parameters and vibrational frequencies of similar molecules. Density functional theory (DFT) techniques are often used to predict molecular structures and properties, which can be validated by spectroscopic methods such as FT-IR and FT-Raman .

Chemical Reactions Analysis

The reactivity of 5-trifluoromethylisoxazoles can be explored through various chemical reactions. For instance, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent leads to the preparation of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. Additionally, the reaction of hydroxylamine with aryl trifluoromethyl-β-diketones results in the formation of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which can be dehydrated to yield 5-trifluoromethylisoxazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the isoxazole ring increases the molecule's lipophilicity and can enhance its metabolic stability, making it a desirable modification for drug development. The presence of fluorine atoms can also affect the molecule's hydrogen bonding capabilities, potentially leading to increased biological activity. The physical properties such as melting point, boiling point, and solubility are influenced by the fluorinated substituents and can be tailored for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is used in the synthesis of highly functionalized derivatives, contributing to the development of new classes of compounds. For instance, diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent leads to the creation of 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions (Kawai et al., 2014). Similarly, trichloroisocyanuric acid has been utilized to promote trifluoromethylation, providing a novel protocol for constructing CF3-containing 4,5-dihydroisoxazoles from allylic oximes (Zhang et al., 2017).

Biological and Medicinal Applications

In the realm of biological and medicinal research, 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol derivatives have been explored for various applications. One derivative has been identified as a powerful stimulant of glucose oxidation in isolated working rat hearts, implying potential use in treating ischemic heart diseases (Cheng et al., 2006). Furthermore, some derivatives exhibit antimycobacterial activity, indicating their potential in treating tuberculosis (Almeida da Silva et al., 2008).

Agricultural Applications

Compounds derived from 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol have also shown promise in agriculture. Ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, synthesized through a regioselective process, demonstrated effects on seed germination and root formation, highlighting their potential as plant growth-regulating agents (Sigan et al., 2019).

Safety And Hazards

Future Directions

The field of trifluoromethylation reactions has seen significant growth in recent years, and it is expected to continue to develop in the future . These reactions have wide-ranging applications in the pharmaceutical and agrochemical industries, and ongoing research is likely to lead to the discovery of new reactions and applications .

properties

IUPAC Name |

5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSQULSETVXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381748 | |

| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

CAS RN |

134219-67-3 | |

| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)